molecular formula C25H28FN3O6 B590340 N-Allyloxycarbonyl Moxifloxacin CAS No. 1391053-44-3

N-Allyloxycarbonyl Moxifloxacin

Cat. No. B590340
CAS RN: 1391053-44-3
M. Wt: 485.512
InChI Key: ORPKXWGXSJEFGB-IFXJQAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyloxycarbonyl Moxifloxacin is a biochemical used for proteomics research . It has a molecular formula of C25H28FN3O6 and a molecular weight of 485.5 .

Scientific Research Applications

Enhanced Antibacterial Spectrum

N-Allyloxycarbonyl Moxifloxacin exhibits a broad spectrum of antibacterial activity, notably against Gram-positive pathogens like Streptococcus pneumoniae, while retaining efficacy against Gram-negative bacteria. Its pharmacological profile, marked by a convenient once-daily dosing and dual routes of excretion, facilitates its use in treating respiratory infections without requiring dosage adjustment for renal or hepatic insufficiency (Ball, 2000).

Nanoparticle Formation for Enhanced Delivery

Research into the formation of this compound nanoparticles through charge-transfer interactions offers a novel approach for removing and utilizing discarded antibiotics. This method generates well-organized nanoparticles that could potentially enhance drug delivery mechanisms and improve therapeutic outcomes (Adam, Refat, & Saad, 2015).

Electrochemical Sensors for Detection

Developing electrochemical sensors based on molecularly imprinted polymers for the detection of this compound offers a selective and sensitive method for monitoring the drug in pharmaceutical formulations and biological samples. Such advancements provide essential tools for quality control and clinical applications, ensuring drug safety and efficacy (Jiang, Li, & Zhang, 2016).

Gastrointestinal Tissue Penetration

Studies on the penetration of this compound into gastrointestinal mucosal tissues reveal its potential for treating bacterial infections of the GI tract. The drug accumulates in the mucosa of the stomach, small bowel, and colon, suggesting its applicability in clinical settings for addressing GI-tract infections (Wirtz et al., 2004).

Mechanism of Action

Target of Action

N-Allyloxycarbonyl Moxifloxacin, a derivative of Moxifloxacin, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair . Moxifloxacin has been found to have a higher affinity for bacterial DNA gyrase than for mammalian .

Mode of Action

The mode of action of this compound involves the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . This action blocks the progress of the replication fork, thereby inhibiting DNA replication and leading to bacterial cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, transcription, and repair . This disruption leads to the destabilization of the bacterial cell and ultimately results in cell death .

Pharmacokinetics

The pharmacokinetics of Moxifloxacin involve absorption, distribution, metabolism, and excretion (ADME). Moxifloxacin is metabolized in the liver, with about 52% of the dose undergoing hepatic metabolism . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolized Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively . The elimination half-life of Moxifloxacin is approximately 12-16 hours .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes involved in bacterial DNA synthesis, the compound disrupts critical cellular processes, leading to bacterial cell death . This makes it effective in treating various bacterial infections .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of biofilms can reduce the efficacy of Moxifloxacin . When combined with other agents such as n-acetyl-l-cysteine (nac), the antibiofilm efficacy of moxifloxacin can be significantly enhanced . This suggests that the action, efficacy, and stability of this compound can be influenced by the specific environmental context in which it is used .

Safety and Hazards

Moxifloxacin, a related compound, is known to be harmful if swallowed and can cause eye irritation. It is also suspected of damaging the unborn child and may cause damage to organs (Liver) through prolonged or repeated exposure .

Future Directions

While specific future directions for N-Allyloxycarbonyl Moxifloxacin are not detailed in the search results, there are studies on the development of moxifloxacin-loaded nanosystems for improved antibacterial activity . This suggests that the development of novel delivery systems could be a potential future direction for this compound.

properties

IUPAC Name

7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O6/c1-3-9-35-25(33)28-8-4-5-14-11-27(13-19(14)28)21-18(26)10-16-20(23(21)34-2)29(15-6-7-15)12-17(22(16)30)24(31)32/h3,10,12,14-15,19H,1,4-9,11,13H2,2H3,(H,31,32)/t14-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPKXWGXSJEFGB-IFXJQAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.